molecular formula C13H11ClOS B14421087 4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol CAS No. 83582-88-1

4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol

Cat. No.: B14421087
CAS No.: 83582-88-1
M. Wt: 250.74 g/mol
InChI Key: NFCRSFRPJFELPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol is an organic compound with the molecular formula C13H11ClOS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol typically involves the reaction of 4-chlorobenzyl chloride with thiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from the 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-{[(4-Chlorophenyl)methyl]sulfinyl}phenol or 4-{[(4-Chlorophenyl)methyl]sulfonyl}phenol.

    Reduction: Formation of 4-{[(Phenyl)methyl]sulfanyl}phenol.

    Substitution: Formation of brominated or nitrated derivatives of the phenol group.

Scientific Research Applications

4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chlorophenyl)methyl]sulfanyl}aniline
  • 4-{[(4-Chlorophenyl)methyl]sulfanyl}benzoic acid
  • 4-{[(4-Chlorophenyl)methyl]sulfanyl}benzene

Uniqueness

4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol is unique due to the presence of both a phenol group and a sulfanyl group attached to a chlorophenyl group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

83582-88-1

Molecular Formula

C13H11ClOS

Molecular Weight

250.74 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]phenol

InChI

InChI=1S/C13H11ClOS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2

InChI Key

NFCRSFRPJFELPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.